Arborine

Catalog No.
S576650
CAS No.
6873-15-0
M.F
C16H14N2O
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arborine

CAS Number

6873-15-0

Product Name

Arborine

IUPAC Name

2-benzyl-1-methylquinazolin-4-one

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C16H14N2O/c1-18-14-10-6-5-9-13(14)16(19)17-15(18)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI Key

XVPZRKIQCKKYNE-UHFFFAOYSA-N

SMILES

Array

Synonyms

arborine, glycosine

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N=C1CC3=CC=CC=C3

The exact mass of the compound Arborin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127745. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Quinazolinones - Supplementary Records. It belongs to the ontological category of quinazolines in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Arborine (CAS 6873-15-0) is a well-characterized quinazolin-4-one alkaloid, structurally defined as 1-methyl-2-benzyl-4(1H)-quinazolinone. In procurement and industrial research, it serves as a critical high-purity reference standard for phytochemistry and a foundational precursor for synthesizing complex quinazolinone derivatives. Exhibiting a baseline solubility of approximately 15.6 mg/mL in DMSO under ultrasonic warming , Arborine provides reliable processability for both in vitro bioassays and synthetic workflows. Unlike crude alkaloid extracts, high-purity Arborine enables precise stoichiometric control in iminoketene-amide condensation reactions and ensures reproducible baseline metrics in neurological and antimicrobial screening panels.

Substituting Arborine with generic quinazolinones, crude plant extracts, or closely related co-isolated alkaloids like arborinine and skimmianine critically compromises experimental reproducibility and assay specificity. Crude extracts exhibit severe batch-to-batch variability and contain competing bioactive compounds that confound target-specific readouts, such as acetylcholinesterase (AChE) inhibition or DNA binding affinities[1]. Furthermore, utilizing alternative in-class quinazolinones alters the specific steric and electronic profile imparted by Arborine's 1-methyl-2-benzyl substitution, directly shifting the compound's mixed-type inhibition dynamics and eliminating its unique additive interactions in combinatorial antimicrobial formulations. For precise benchmarking in drug discovery and synthetic methodology, procuring exact, high-purity Arborine is required.

Acetylcholinesterase (AChE) Inhibition Profiling

In comparative neuropharmacological assays, Arborine acts as a specific mixed-type AChE inhibitor, yielding an IC50 of 59.92 μM. This provides a distinct, moderate-affinity baseline compared to closely related co-isolated alkaloids such as skimmianine (IC50 = 49.40 μM) and O-methylglycosolone (IC50 = 39.81 μM) [1].

Evidence DimensionAChE Inhibition (IC50)
Target Compound Data59.92 μM
Comparator Or BaselineSkimmianine (49.40 μM) and O-methylglycosolone (39.81 μM)
Quantified DifferenceArborine exhibits a higher IC50 (lower affinity) than skimmianine by ~21%, establishing it as a distinct moderate-affinity benchmark.
ConditionsIn vitro AChE inhibition assay with molecular docking validation

Allows researchers to select Arborine as a precise, moderate-affinity mixed-type inhibitor standard for calibrating neurodegenerative disease screening assays.

Photo-Activated DNA Binding Efficacy

When evaluated for photo-activated DNA binding activity using restriction enzyme assays on a 1.5 kb DNA fragment, Arborine demonstrates superior binding strength compared to its structural analogs. The quantitative strength of photo-activated DNA interaction follows the strict hierarchical order of Arborine > arborinine > skimmianine[1].

Evidence DimensionPhoto-activated DNA binding strength
Target Compound DataHighest relative binding affinity
Comparator Or BaselineArborinine and Skimmianine (Lower relative binding)
Quantified DifferenceArborine ranks first in binding affinity among the three primary co-isolated alkaloids.
ConditionsRestriction enzyme assay using a 1.5 kb DNA fragment under photo-activation

Establishes Arborine as the preferred alkaloid standard for photo-induced DNA-interaction studies and targeted photodynamic therapy research.

Combinatorial Antimicrobial Synergism

While Arborine exhibits a higher independent Minimum Inhibitory Concentration (MIC) against C. albicans (500 μg/mL) compared to arborinine (250 μg/mL), it uniquely produces an additive antimicrobial effect when combined with the antibiotic vancomycin. In contrast, arborinine fails to produce this additive interaction with vancomycin [1].

Evidence DimensionAntimicrobial combination effect with Vancomycin
Target Compound DataAdditive effect (FICI validation)
Comparator Or BaselineArborinine (No additive effect)
Quantified DifferenceArborine uniquely synergizes with vancomycin, differentiating its formulation compatibility from arborinine.
ConditionsCheckerboard assay determining Fractional Inhibitory Concentration Index (FICI)

Drives the selection of Arborine over arborinine for combinatorial antimicrobial formulation research, specifically in vancomycin-adjuvant screening workflows.

Synthetic Pathway Benchmarking for Quinazolinones

Arborine serves as a highly processable primary benchmark for validating quinazolin-4-one synthetic pathways, specifically the cycloaddition of iminoketenes generated in situ from anthranilic acid. Compared to the synthesis of the more complex pentacyclic indolopyridoquinazolinone rutecarpine, Arborine provides a straightforward, high-yield validation target for iminoketene-amide condensation methodologies [1].

Evidence DimensionSynthetic pathway validation utility
Target Compound DataDirect quinazolin-4-one benchmark (high yield)
Comparator Or BaselineRutecarpine (Complex pentacyclic derivative)
Quantified DifferenceArborine offers a lower-barrier, higher-efficiency target for validating novel sulfinamide anhydride-driven iminoketene cycloadditions.
ConditionsTotal synthesis via in situ iminoketene generation and amide condensation

Validates Arborine as a highly processable reference standard for optimizing quinazolin-4-one scaffold synthesis and evaluating novel catalytic methods.

Neurodegenerative Disease Assay Calibration

Arborine is a highly suitable standard for calibrating AChE inhibition assays where a moderate-affinity, mixed-type inhibitor is required. Its well-documented IC50 of 59.92 μM provides a reliable baseline for evaluating the relative potency of novel synthetic quinazolinones or crude plant extracts in Alzheimer's disease drug discovery pipelines [1].

Photo-Activated DNA Interaction Studies

Due to its superior photo-activated DNA binding strength compared to arborinine and skimmianine, Arborine is a highly effective baseline compound for researching alkaloid-DNA interactions. It is highly suitable for workflows utilizing restriction enzyme cleavage assays to study photodynamic binding mechanisms[2].

Vancomycin-Adjuvant Formulation Screening

Arborine's unique additive effect when combined with vancomycin makes it a critical compound for combinatorial antimicrobial research. Procurement of pure Arborine allows formulators to isolate this specific synergistic interaction, free from the confounding effects of arborinine, to develop novel adjuvant therapies against resistant pathogens [2].

Validation of Novel Quinazolinone Synthesis Methodologies

In synthetic organic chemistry, Arborine acts as a primary benchmark molecule for validating new cycloaddition and condensation reactions. Its straightforward 1-methyl-2-benzyl-4(1H)-quinazolinone structure makes it an ideal target for optimizing iminoketene generation and evaluating the efficiency of novel catalysts before progressing to complex targets like rutecarpine [3].

Physical Description

Solid

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Exact Mass

250.110613074 Da

Monoisotopic Mass

250.110613074 Da

Heavy Atom Count

19

Appearance

Yellow powder

Melting Point

161 - 162 °C

UNII

D5JUH3HNWF

Other CAS

6873-15-0

Wikipedia

Glycosine

Dates

Last modified: 08-15-2023

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